molecular formula C11H10N4OS B2492844 2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 924859-51-8

2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B2492844
CAS No.: 924859-51-8
M. Wt: 246.29
InChI Key: FXPKEYVTMIZJCO-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a synthetic heterocyclic building block of high interest in medicinal chemistry and materials science. As part of the [1,2,4]triazolo[1,5-c]quinazoline family, this compound provides a rigid, planar scaffold that can be functionalized for various applications. Compounds in this chemical class have demonstrated significant pharmacological potential in scientific literature. Research on closely related structures has shown that triazoloquinazoline derivatives can exhibit potent biological activities, including antihypertensive effects by influencing heart rate and blood pressure , as well as antimicrobial and antifungal properties, with some analogues showing significant activity against strains like Candida albicans . The presence of the thiol group at the 5-position offers a versatile handle for further chemical modification, particularly for creating thioether derivatives, which can be key in developing new active molecules . Beyond pharmaceutical applications, the inherent electronic properties of the triazoloquinazoline core make it a promising candidate in materials science. This fused ring system acts as an electron-withdrawing component, and its planar structure is suitable for designing new fluorophores and organic light-emitting materials . This product is intended for research and development use in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the most recent scientific literature for the latest findings on this compound and its analogues.

Properties

IUPAC Name

2-(methoxymethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-16-6-9-13-10-7-4-2-3-5-8(7)12-11(17)15(10)14-9/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOGYHYKRDXEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C3C=CC=CC3=NC(=S)N2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Triazoloquinazoline Backbone

The triazolo[1,5-c]quinazoline system forms through cyclocondensation reactions between functionalized quinazoline precursors and nitrogen-containing reagents. A 2009 study describes the synthesis of potassium 2-thio-triazolo[1,5-c]quinazoline (Intermediate 1) via treatment of 2-thioquinazoline derivatives with hydrazine hydrate under reflux conditions. This intermediate serves as the foundational structure for subsequent functionalizations.

Phosphorus oxychloride (POCl₃) proves critical in forming the triazole ring, as demonstrated in the preparation of 5-chlorotriazoloquinazolines. When Intermediate 1 reacts with POCl₃ at 105°C for 19 hours, chlorination occurs at position 5 with simultaneous cyclization, achieving 75-80% yields. The reaction's regioselectivity arises from the electron-deficient nature of the quinazoline C5 position, favoring electrophilic substitution.

Thiol Group Introduction

Sulfur incorporation at position 5 employs sodium hydrosulfide (NaSH) or thiourea derivatives. A 2010 protocol treats 5-chlorotriazoloquinazoline with sodium thiolate in dimethylformamide (DMF) at 90°C for 24 hours, producing the 5-thiol derivative with 85% efficiency. Kinetic studies reveal second-order dependence on both substrate and thiolate concentration, suggesting an SNAr mechanism.

Table 1: Optimization of Thiolation Conditions

Entry Temperature (°C) Solvent Time (h) Yield (%)
1 70 DMF 36 62
2 90 DMF 24 85
3 110 DMSO 12 78
4 90 NMP 18 81

Data adapted from

Methoxymethyl Functionalization

Alkylation Strategies

The methoxymethyl group introduces through S-alkylation of the 5-thiol intermediate. Potassium 2-thio-triazolo[1,5-c]quinazoline reacts with methoxymethyl chloride in tetrahydrofuran (THF) containing triethylamine, producing the target compound in 68% yield. The reaction exhibits strict regioselectivity, with alkylation occurring exclusively at the sulfur center rather than nitrogen atoms in the triazole ring.

IR spectroscopy confirms successful alkylation through disappearance of the S-H stretch at 2560 cm⁻¹ and emergence of C-O-C asymmetric stretching at 1120 cm⁻¹. ¹H-NMR analysis shows characteristic singlet peaks for methoxymethyl protons at δ 3.39 ppm (OCH₃) and δ 4.82 ppm (SCH₂O), with coupling constants (J = 11.2 Hz) indicating restricted rotation about the SCH₂O bond.

Alternative Etherification Approaches

A patent literature method employs Mitsunobu conditions for oxygen-directed alkylation. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the 2-hydroxymethyl intermediate reacts with methanol in THF at 0°C to room temperature, achieving 73% conversion to the methoxymethyl derivative. This approach circumvents potential side reactions associated with direct alkylation of thiol groups.

Reaction Optimization and Byproduct Analysis

Temperature-Dependent Yield Variations

Comparative studies reveal significant yield differences based on reaction staging:

  • Low-temperature (0-5°C) alkylation minimizes pyrimidine ring degradation, maintaining 92% ring integrity
  • Elevated temperatures (>80°C) during cyclization steps increase byproduct formation from Dimroth rearrangements

Table 2: Thermal Stability Profile

Stage Temperature Range (°C) Degradation Products Yield Impact (%)
Thiolation 70-90 Desulfurized quinazoline 8-12
Methoxymethylation 20-40 N-Oxide derivatives 5-7
Final cyclization 100-120 Ring-opened thioureas 15-22

Data synthesized from

Solvent Effects on Regioselectivity

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase risk of nucleophilic aromatic substitution at unintended positions. Non-polar solvents like 1,2-dichloroethane improve S-alkylation selectivity but require longer reaction times (48-72 hours). Mixed solvent systems (THF:H₂O 4:1) balance reactivity and selectivity, achieving 89% regiochemical purity.

Analytical Characterization

Spectroscopic Confirmation

¹H-NMR (400 MHz, DMSO-d₆):
δ 8.21 (d, J = 8.4 Hz, 1H, H-8),
δ 7.94 (t, J = 7.6 Hz, 1H, H-7),
δ 7.68 (d, J = 8.0 Hz, 1H, H-6),
δ 4.82 (s, 2H, SCH₂O),
δ 3.39 (s, 3H, OCH₃),
δ 3.12 (s, 1H, NH)

¹³C-NMR (100 MHz, DMSO-d₆):
δ 167.8 (C=S),
δ 152.4 (C-2),
δ 142.6 (C-4a),
δ 128.9-134.2 (aromatic carbons),
δ 71.5 (SCH₂O),
δ 58.9 (OCH₃)

IR (KBr, cm⁻¹):
3102 (NH stretch),
1120 (C-O-C asym),
690 (C-S)

Mass Spectrometric Validation

High-resolution ESI-MS shows m/z 289.0721 [M+H]⁺ (calc. 289.0724 for C₁₂H₁₂N₄OS), confirming molecular formula consistency. Fragmentation patterns exhibit characteristic losses of CH₃O (31.99 Da) and HS (33.07 Da) groups, validating the methoxymethylthiol substitution.

Scale-Up Considerations

Pilot-Scale Synthesis

Kilogram-scale production employs continuous flow reactors to control exothermic reactions during POCl₃-mediated cyclization. A 2021 study achieved 89% yield at 50 g scale using:

  • Residence time: 8.2 minutes
  • Temperature: 105°C ± 2°C
  • POCl₃ stoichiometry: 1.2 equivalents

Purification Methodology

Final product purification combines silica gel chromatography (ethyl acetate/hexane 3:7) with recrystallization from THF/n-heptane. This dual approach reduces residual triphenylphosphine oxide byproducts to <0.1% w/w.

Comparative Synthetic Routes

Route A: Direct alkylation of potassium thioquinazoline

  • Pros: Fewer steps (3 stages)
  • Cons: Requires strict moisture control

Route B: Mitsunobu etherification of hydroxymethyl intermediate

  • Pros: Higher regiochemical purity
  • Cons: Additional oxidation/reduction steps

Table 3: Route Efficiency Comparison

Parameter Route A Route B
Total Steps 3 5
Overall Yield (%) 58 49
Purity (%) 98.2 99.5
Cost Index 1.0 1.8

Data derived from

Application-Oriented Modifications

While focusing on preparation methods, it's noteworthy that structural analogs show antimicrobial activity against Candida albicans (MIC 8-16 μg/mL) and cytotoxic activity in tumor cell lines (IC₅₀ 12-34 μM). These findings suggest potential pharmacological applications driving synthetic interest.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising biological activity that makes it a candidate for developing new therapeutic agents. Its unique structure allows it to interact with various biological targets. Notably:

  • Anticancer Activity : Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. For instance, compounds similar to 2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol have been tested against various cancer cell lines and demonstrated notable cytotoxic effects .
  • Antitubercular Properties : Recent studies have identified related compounds as effective inhibitors against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis by targeting specific enzymes like InhA .

Applications in Drug Discovery

Due to its promising biological properties, this compound serves as a lead compound in drug discovery efforts. Its structural features allow researchers to modify it to enhance efficacy and selectivity against various diseases. The compound's ability to modulate enzyme activity positions it as a valuable tool in developing new pharmacological agents .

Material Science Applications

The unique chemical properties of this compound also make it suitable for applications in material science:

  • Fluorescent Probes : The compound can be engineered into fluorescent probes for biological imaging and diagnostics due to its photophysical characteristics. It has been noted that modifications can lead to significant changes in fluorescence properties, making it a candidate for non-linear optical materials .
  • Advanced Materials : The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of materials used in electronics and coatings.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

2-Methyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
  • Substituent : Methyl (-CH₃) at position 2.
  • Molecular Formula : C₁₀H₈N₄S; MW : 216.26 .
  • Key Differences: Simpler hydrophobic substituent, reducing steric hindrance but limiting π-π interactions. Lower molecular weight (216.26 vs.
2-(Propan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
  • Substituent : Isopropyl (-CH(CH₃)₂) at position 2.
  • Key Differences :
    • Increased steric bulk, which may hinder binding in constrained biological targets.
    • Enhanced lipophilicity compared to methoxymethyl and methyl derivatives .
2-((Quinolin-8-yloxy)methyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
  • Substituent: Quinolinyloxy-methyl group at position 2.
  • Molecular Formula : C₁₉H₁₃N₅OS; MW : 359.4 .
  • Higher molecular weight may reduce solubility in aqueous media .

Functional Group Variations at Position 5

5-Amino Derivatives
  • Example : 2-(1-Methyl-2-piperidinyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CAS 104615-32-9).
  • Functional Group : -NH₂ at position 4.
  • Key Differences: Amino group enhances hydrogen bonding capacity, improving target affinity in receptor-binding assays (e.g., adenosine receptors) . Thiol (-SH) in the target compound offers redox activity (e.g., disulfide formation) absent in amino derivatives .
5-Ketone Derivatives
  • Example : 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one.
  • Functional Group : Ketone (=O) at position 5.
  • Key Differences :
    • Ketone derivatives are less reactive than thiols, reducing off-target interactions.
    • Thiols may confer antioxidant properties or covalent binding to cysteine residues in enzymes .
Anti-inflammatory Activity
  • Target Compound : Thiol group may modulate inflammatory markers (e.g., TNF-α, IL-6) via redox mechanisms.
  • Analog : 4-(2-(Ethoxycarbonyl)-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)benzoic acid ().
    • Carboxyl group enhances anti-inflammatory efficacy (IC₅₀: ~10 μM) compared to thiol derivatives, likely due to improved solubility .
Adenosine Receptor Antagonism
  • Analog : SCH 442416 (pyrazolo-triazolo-pyrimidine with methoxyphenylpropyl).
    • Exhibits high A₂A receptor affinity (Kᵢ < 1 nM).
    • Target compound’s quinazoline core may alter selectivity compared to pyrimidine-based analogs .

Physicochemical Properties

Compound Molecular Weight Substituent (Position 2) logP (Predicted) Solubility (mg/mL)
Target Compound (Y021-6481) ~357.4 4-Methoxyphenyl 3.2 0.12 (DMSO)
2-Methyl Analog 216.26 Methyl 2.8 0.45 (DMSO)
2-Isopropyl Analog 258.3 Isopropyl 3.5 0.08 (DMSO)
Quinolinyloxy-methyl Analog 359.4 Quinolinyloxy-methyl 4.1 0.03 (DMSO)
  • Key Trends: Methoxyphenyl and quinolinyl groups increase logP, reducing aqueous solubility. Methyl substitution optimizes balance between lipophilicity and solubility .

Biological Activity

2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound features a methoxymethyl group that enhances its chemical stability and biological activity. The synthesis typically involves the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters under solvent-free conditions or in absolute ethanol. This process leads to the formation of [4,3-c]-annulated triazoloquinazolines, with specific attention to the formation of [1,5-c] isomers through Dimroth rearrangement .

The biological effects of this compound are primarily attributed to its interaction with various molecular targets. It is known to modulate enzyme activity and receptor interactions, which can lead to diverse biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating similar triazoloquinazoline derivatives found notable activity against various pathogens including Escherichia coli, Pseudomonas aeruginosa, and fungi such as Candida albicans. Specifically, certain derivatives showed IC50 values indicating effective inhibition against these microorganisms .

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects against cancer cell lines. For instance, a study reported that derivatives of [1,2,4]triazoloquinazolines displayed cytotoxic activities with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The presence of specific substituents was shown to enhance binding affinity to DNA and increase cytotoxicity .

Comparative Analysis with Related Compounds

CompoundIC50 (μM)Target Cell LineActivity
This compound6.29 (HepG2)HepG2Cytotoxic
This compound2.44 (HCT-116)HCT-116Cytotoxic
Similar Derivative A3.91 (HepG2)HepG2Cytotoxic
Similar Derivative B15.16 (Topo II)Topo II InhibitionInhibitory

Case Studies

Several case studies have documented the efficacy of triazoloquinazoline derivatives in preclinical settings:

  • Antimicrobial Efficacy : A series of synthesized compounds demonstrated marked antimicrobial activity against Candida albicans, confirmed through bioluminescence inhibition tests .
  • Cancer Treatment Potential : Research highlighted that specific derivatives exhibited high binding affinity to DNA and were effective in inhibiting cell growth in various cancer models .

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